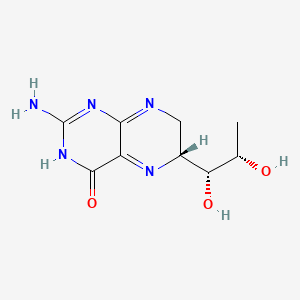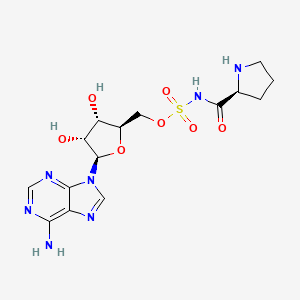
5'-O-(L-prolylsulfamoyl)adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-O-(L-prolylsulfamoyl)adenosine is a small molecule that belongs to the class of organic compounds known as purine nucleosides. These compounds comprise a purine base attached to a ribosyl or deoxyribosyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(L-prolylsulfamoyl)adenosine typically involves the attachment of L-proline to adenosine via a sulfamoyl linkage. The reaction conditions often require the activation of the amino acid by ATP to form a covalent intermediate with AMP, which then reacts with adenosine .
Industrial Production Methods
While specific industrial production methods for 5’-O-(L-prolylsulfamoyl)adenosine are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include ensuring the availability of high-purity starting materials, efficient reaction conditions, and effective purification processes to obtain the desired compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
5’-O-(L-prolylsulfamoyl)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives of the compound, while substitution reactions could result in various substituted analogs of 5’-O-(L-prolylsulfamoyl)adenosine.
Aplicaciones Científicas De Investigación
5’-O-(L-prolylsulfamoyl)adenosine has several scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their reactivity.
Biology: It plays a role in understanding the biochemical pathways involving nucleosides and their derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5’-O-(L-prolylsulfamoyl)adenosine involves its interaction with bifunctional glutamate/proline–tRNA ligase. This enzyme catalyzes the attachment of both L-glutamate and L-proline to their cognate tRNAs in a two-step reaction where the amino acid is first activated by ATP to form a covalent intermediate with AMP . This interaction is crucial for the compound’s biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5’-O-(L-Serylsulfamoyl)adenosine
- 5’-O-(L-Threonylsulfamoyl)adenosine
Uniqueness
5’-O-(L-prolylsulfamoyl)adenosine is unique due to its specific sulfamoyl linkage to L-proline, which distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C15H21N7O7S |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-pyrrolidine-2-carbonyl]sulfamate |
InChI |
InChI=1S/C15H21N7O7S/c16-12-9-13(19-5-18-12)22(6-20-9)15-11(24)10(23)8(29-15)4-28-30(26,27)21-14(25)7-2-1-3-17-7/h5-8,10-11,15,17,23-24H,1-4H2,(H,21,25)(H2,16,18,19)/t7-,8+,10+,11+,15+/m0/s1 |
Clave InChI |
LKVJEMXWEODCAY-JVEUSOJLSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1CC(NC1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
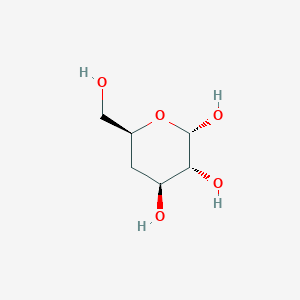
![(2R)-2-{[Formyl(hydroxy)amino]methyl}hexanoic acid](/img/structure/B10777747.png)
![N-[O-Phosphono-pyridoxyl]-isoleucine](/img/structure/B10777750.png)
![N,N-[2,5-O-DI-2-Fluoro-benzyl-glucaryl]-DI-[1-amino-indan-2-OL]](/img/structure/B10777752.png)
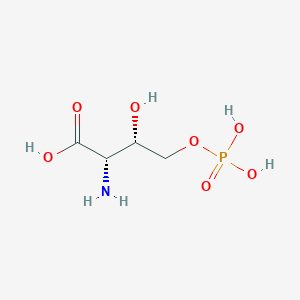
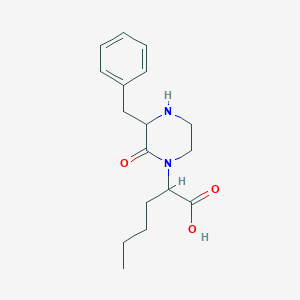
![(6Z)-6-{[(1Z)-1-{[(1R)-1-Carboxy-2-methyl-2-propen-1-yl]imino}-1-hydroxy-3-sulfanyl-2-propanyl]imino}-6-hydroxynorleucine](/img/structure/B10777785.png)
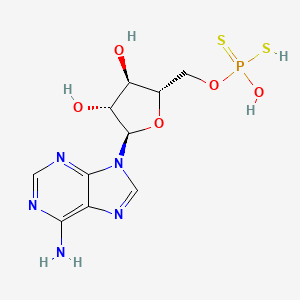
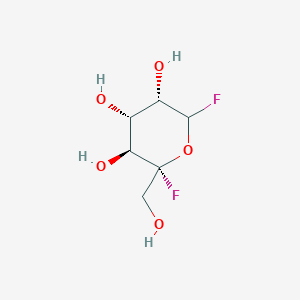
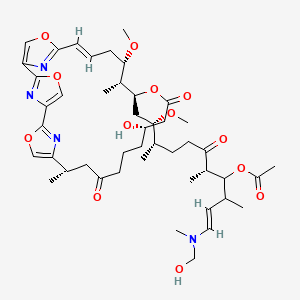
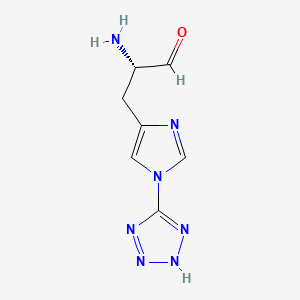
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
